Cas no 920420-56-0 (3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea)

3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea
- F2072-0293
- 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea
- AKOS024626176
- 920420-56-0
- 3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea
- 1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3,4-dimethoxyphenyl)urea
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- インチ: 1S/C17H24N6O3/c1-25-14-9-8-12(10-15(14)26-2)19-17(24)18-11-16-20-21-22-23(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,18,19,24)
- InChIKey: AKADERYMLWIIEB-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC(=C(C=1)OC)OC)NCC1=NN=NN1C1CCCCC1
計算された属性
- せいみつぶんしりょう: 360.19098865g/mol
- どういたいしつりょう: 360.19098865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2072-0293-3mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-40mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-100mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-2μmol |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-25mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-4mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-50mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-75mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-20mg |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2072-0293-10μmol |
3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4-dimethoxyphenyl)urea |
920420-56-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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5. Book reviews
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)ureaに関する追加情報
Introduction to 3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea (CAS No. 920420-56-0) in Modern Chemical Biology and Medicinal Chemistry
The compound 3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea, identified by its CAS number 920420-56-0, represents a fascinating intersection of structural complexity and pharmacological potential. This heterocyclic urea derivative has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique molecular architecture and promising biological activities. The presence of both a cyclohexyl group and a tetrazole moiety in its structure contributes to its distinct physicochemical properties, making it a valuable candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions of this compound with biological targets. The tetrazole ring is known for its ability to modulate enzyme activity and receptor binding, while the urea moiety often serves as a key pharmacophore in the development of bioactive molecules. The combination of these structural features in 3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea suggests a multifaceted approach to therapeutic intervention.
In the context of current research, this compound has been investigated for its potential role in modulating inflammatory pathways and neurotransmitter systems. Studies have shown that derivatives of tetrazole-containing compounds exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the dimethoxyphenyl group in the molecular structure may contribute to enhanced blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug development.
The synthesis of 3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The introduction of the cyclohexyl group not only imparts steric hindrance but also influences solubility and metabolic stability. These factors are crucial for optimizing pharmacokinetic profiles in preclinical and clinical settings. Advanced techniques such as high-throughput screening (HTS) have been employed to identify novel analogs with improved efficacy and reduced toxicity.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. Emerging research indicates that tetrazole derivatives can interact with ion channels and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The urea moiety, when combined with other pharmacophoric elements, can enhance binding affinity and selectivity against disease-specific targets. This has spurred interest among academic institutions and pharmaceutical companies looking to develop next-generation therapeutics.
The chemical diversity inherent in 3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea also opens avenues for exploring structure-based drug design. By leveraging computational tools like molecular dynamics simulations and quantum mechanical calculations, researchers can predict how small modifications to the core structure will affect biological activity. This approach has been instrumental in optimizing lead compounds for clinical trials.
Moreover, the environmental stability and synthetic accessibility of this compound make it an attractive candidate for large-scale production. Innovations in green chemistry have enabled more sustainable synthetic routes, reducing waste generation and energy consumption without compromising yield or purity. Such advancements align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In conclusion,3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea (CAS No. 920420-56-0) exemplifies the synergy between innovative chemistry and therapeutic innovation. Its unique structural features position it as a promising candidate for further investigation across multiple disease indications. As research progresses,tetrazole-containing derivatives like this one are expected to play an increasingly significant role in shaping the future of medicinal chemistry.
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